

Physicochemical Properties of COX-2-IN-36: An In-Depth Technical Guide

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Compound of Interest

Compound Name: COX-2-IN-36

Cat. No.: B1676611

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Introduction

COX-2-IN-36 is a potent and specific inhibitor of the cyclooxygenase-2 (COX-2) enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.4 μ M.^[1] As a selective inhibitor, it holds potential for therapeutic applications where the anti-inflammatory and analgesic effects of COX-2 inhibition are desired, with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This document provides a comprehensive overview of the known physicochemical properties of **COX-2-IN-36**, outlines detailed experimental protocols for their determination, and visualizes its role in the relevant biological signaling pathway.

Core Physicochemical Data

The fundamental physicochemical properties of **COX-2-IN-36** are summarized in the table below. This information is crucial for its handling, formulation development, and interpretation of biological activity.

Property	Value	Source
Molecular Formula	C17H22O5S	[1]
Molecular Weight	338.42 g/mol	[1]
CAS Number	189954-93-6	[1]
SMILES String	<chem>C1=CC(=CC=C1S(=O)(=O)N)C2=C(C(=O)C(C2=O)C(C)C)O</chem>	MedchemExpress
IC50 (COX-2)	0.4 μ M	[1]

Note: IUPAC name, melting point, and specific solubility data for **COX-2-IN-36** are not readily available in public databases as of the last update. The experimental protocols outlined below can be employed to determine these values.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical parameters of **COX-2-IN-36**.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[2][3]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] Impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

- Sample Preparation: A small amount of finely powdered, dry **COX-2-IN-36** is packed into a capillary tube to a height of 2.5-3.5 mm.[4]
- Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[3][5]

- **Heating:** The capillary tube is placed in the heating block. An initial rapid heating can be performed to determine an approximate melting range.
- **Measurement:** For an accurate determination, the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 5-10 °C below the approximate melting point.[\[3\]](#)[\[4\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range.[\[4\]](#)

Determination of Solubility

Understanding the solubility of **COX-2-IN-36** in various solvents is essential for its formulation into suitable dosage forms.[\[6\]](#)[\[7\]](#)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

- **Solvent Selection:** A range of pharmaceutically relevant solvents should be tested, including water, buffers at various pH values (e.g., pH 1.2, 6.8, 7.4), ethanol, polyethylene glycol 400 (PEG 400), and mixtures thereof.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Sample Preparation:** An excess amount of **COX-2-IN-36** is added to a known volume of each solvent in a sealed container.
- **Equilibration:** The containers are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[9\]](#)
- **Sample Processing:** The resulting saturated solutions are filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
- **Quantification:** The concentration of **COX-2-IN-36** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

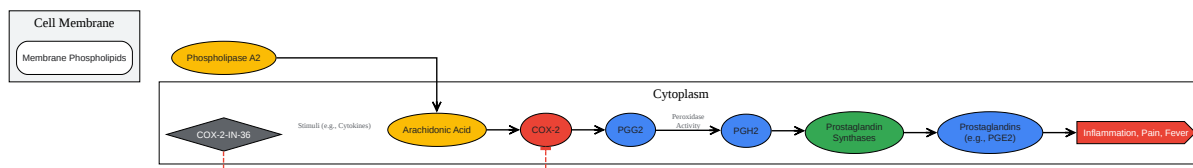
- Data Reporting: Solubility is expressed in units such as mg/mL or µg/mL.

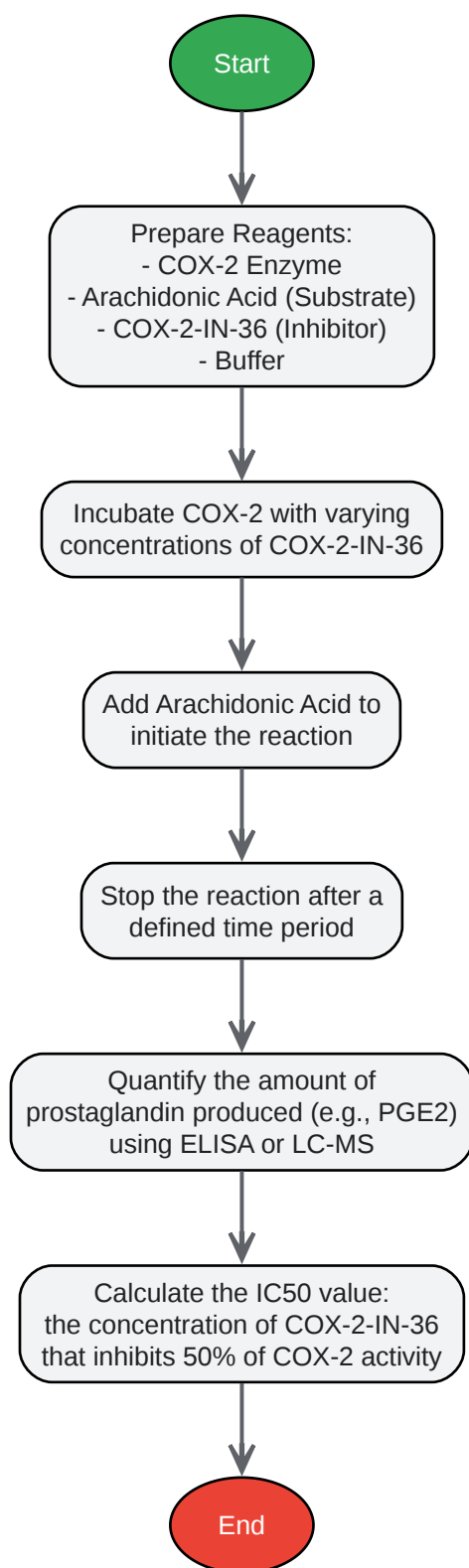
Biological Context: The COX-2 Signaling Pathway

COX-2-IN-36 exerts its pharmacological effect by inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.

Pathway Overview: Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.^[10] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli, such as cytokines and growth factors.^[11] The prostaglandins produced by COX-2, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.^[12] By selectively inhibiting COX-2, **COX-2-IN-36** blocks the synthesis of these pro-inflammatory prostaglandins.

Visualization of the COX-2 Signaling Pathway:





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